
BAY 59-3074
描述
BAY 59-3074 是一种由拜耳公司开发的化合物,以其作为大麻素受体部分激动剂的作用而闻名。它具有镇痛作用,并用于科学研究。 该化合物在动物体内口服有效,对 CB1 和 CB2 受体均具有中等亲和力,其在 CB1 和 CB2 上的 Ki 值分别为 48.3 nM 和 45.5 nM .
科学研究应用
BAY 59-3074 具有广泛的科学研究应用,包括:
化学: 用作涉及大麻素受体研究的参考化合物。
生物学: 研究其对细胞信号通路和受体相互作用的影响。
医学: 探索其在疼痛管理和其他神经系统疾病中的潜在治疗作用。
作用机制
BAY 59-3074 通过作为大麻素受体 CB1 和 CB2 的部分激动剂发挥作用。它与这些受体结合并调节其活性,从而产生镇痛和抗炎作用。 该化合物与这些受体的相互作用影响各种信号通路,包括抑制环状 AMP 的产生和激活丝裂原活化蛋白激酶 .
生化分析
Biochemical Properties
BAY 59-3074 interacts with the cannabinoid receptors CB1 and CB2 . It has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 . The compound’s interactions with these receptors are part of its role in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the cannabinoid receptors can lead to changes in these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the cannabinoid receptors CB1 and CB2 . As a partial agonist, it can activate these receptors, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is orally active in animals , suggesting that it has a reasonable degree of stability and can exert its effects over a prolonged period.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The compound has been shown to have efficacy in rat models of neuropathic and inflammatory pain
Metabolic Pathways
Given its interactions with the cannabinoid receptors, it is likely that it is involved in the endocannabinoid system’s metabolic pathways .
Transport and Distribution
Given its lipophilic nature and its interactions with the cannabinoid receptors, it is likely that it can readily cross cell membranes and distribute within various tissues .
Subcellular Localization
Given its interactions with the cannabinoid receptors, which are G-protein coupled receptors located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with these receptors .
准备方法
合成路线和反应条件
BAY 59-3074 的合成涉及 3-[2-氰基-3-(三氟甲基)苯氧基]苯酚与 4,4,4-三氟-1-丁烷磺酸的酯化反应。 该反应通常需要使用合适的溶剂和催化剂来促进酯化过程 .
工业生产方法
This compound 的工业生产方法没有得到广泛的文献记载。 该合成可能涉及放大实验室程序,优化反应条件,并通过严格的质量控制措施确保最终产品的纯度和一致性。
化学反应分析
反应类型
BAY 59-3074 经历各种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成相应的氧化产物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
常见试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及用于取代反应的各种亲核试剂。这些反应的条件因所需的结果和所涉及的特定官能团而异。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生氧化衍生物,而取代反应可以产生各种取代类似物。
相似化合物的比较
类似化合物
Δ9-四氢大麻酚 (THC): 大麻的主要精神活性成分,也作用于 CB1 和 CB2 受体。
CP55,940: 一种对 CB1 和 CB2 受体具有高亲和力的合成大麻素。
WIN55,212-2: 另一种具有类似特性的合成大麻素受体激动剂。
独特性
BAY 59-3074 的独特之处在于其部分激动剂活性,这使其能够调节受体活性而不完全激活受体。与 THC 等完全激动剂相比,这种特性可以产生更少的副作用。 此外,this compound 在临床前研究中已显示出良好的药理学特性,使其成为研究的有价值工具 .
属性
IUPAC Name |
[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSZIVDPJPVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027444 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406205-74-1 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406205-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-59-3074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-59-3074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BAY 59-3074?
A1: this compound acts as a partial agonist at both cannabinoid CB1 and CB2 receptors. [, , ] This means it binds to these receptors and partially activates them, leading to downstream effects. While the exact mechanisms underlying its analgesic properties are still being investigated, it's known that CB1 receptor activation, particularly in the central and peripheral nervous systems, plays a role in modulating pain perception. []
Q2: How potent is this compound compared to other cannabinoid receptor ligands?
A2: this compound exhibits nanomolar affinity for both CB1 and CB2 receptors. In vitro studies have shown Ki values of 55.4 nM, 48.3 nM, and 45.5 nM at rat CB1, human CB1, and human CB2 receptors, respectively. [] This indicates a strong binding affinity to both receptor subtypes.
Q3: What are the key structural features of this compound that are important for its activity?
A3: this compound contains a biaryl ether core structure, which is crucial for its interaction with cannabinoid receptors. [] Structure-activity relationship (SAR) studies have revealed that modifications to this core, such as introducing conformational constraints, can significantly influence its binding affinity and selectivity for CB1 and CB2 receptors. [, ]
Q4: What is the significance of this compound being a partial agonist compared to a full agonist?
A4: Partial agonism at cannabinoid receptors is thought to offer a potential therapeutic advantage in pain management by inducing fewer undesirable side effects typically associated with full agonists. [] For instance, this compound demonstrates potent analgesic and anti-allodynic effects while displaying a lower propensity for inducing hypothermia and other cannabinoid-related side effects compared to full agonists. [, ]
Q5: How does the efficacy of this compound compare to other analgesics in preclinical models of pain?
A5: this compound has demonstrated efficacy in multiple rat models of chronic pain, including neuropathic pain models (chronic constriction injury, spared nerve injury, tibial nerve injury, and spinal nerve ligation) and inflammatory pain models (carrageenan and complete Freund's adjuvant). [] It effectively reduced both thermal hyperalgesia and mechanical allodynia in these models, highlighting its potential as a therapeutic option for different pain conditions. []
Q6: Has the metabolic fate of this compound been investigated?
A6: Yes, studies have explored the metabolism of this compound using human liver microsomes and cytochrome P450 enzymes. [] These systems are valuable tools for predicting in vivo drug metabolism and identifying potential metabolites. Such studies are crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions. []
Q7: What is the current status of this compound in terms of clinical development for pain management?
A7: While this compound has shown promise in preclinical models, it's essential to recognize that the information provided reflects scientific research and does not indicate its current status in clinical trials or its availability as a prescribed medication. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.
Q8: Are there any efforts to develop peripherally selective analogs of this compound?
A8: Yes, research has focused on developing analogs of this compound with enhanced peripheral selectivity to minimize potential central nervous system side effects associated with CB1 receptor activation in the brain. [] These efforts aim to create novel pain therapeutics that retain the analgesic benefits while exhibiting a safer side effect profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



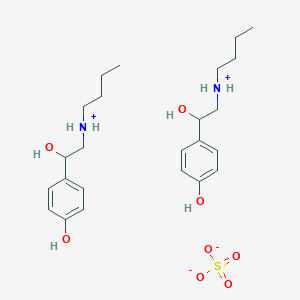

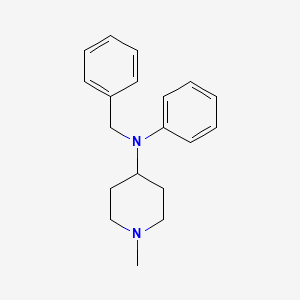
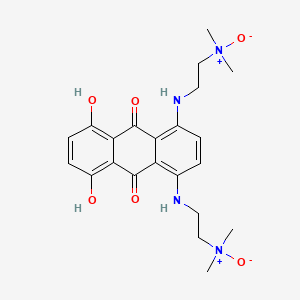
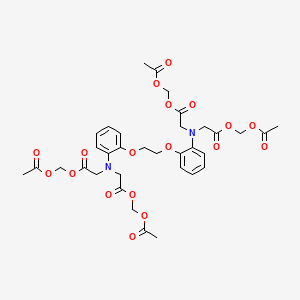

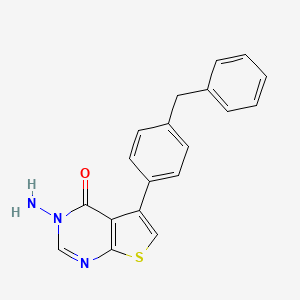
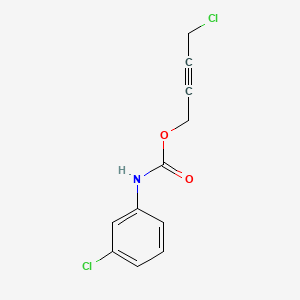

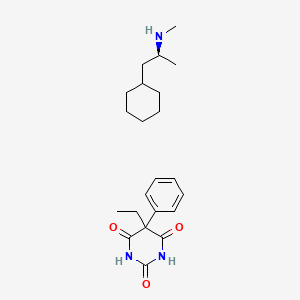


![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
